molecular formula C14H15NO5 B13716800 Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate

Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate

Cat. No.: B13716800
M. Wt: 277.27 g/mol
InChI Key: AVRIEPGOUVTHMQ-UHFFFAOYSA-N
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Description

Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethoxy and methyl-substituted phenyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate is unique due to the presence of both dimethoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 5-(4,5-dimethoxy-2-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-8-5-12(17-2)13(18-3)6-9(8)11-7-10(15-20-11)14(16)19-4/h5-7H,1-4H3

InChI Key

AVRIEPGOUVTHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=NO2)C(=O)OC)OC)OC

Origin of Product

United States

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